5-Cyclopropoxy-4-nitropyridine-3-sulfonamide
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Overview
Description
5-Cyclopropoxy-4-nitropyridine-3-sulfonamide is a chemical compound with the molecular formula C8H9N3O5S and a molecular weight of 259.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a sulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Cyclopropoxy-4-nitropyridine-3-sulfonamide involves several steps One common method starts with the nitration of pyridine derivatives to introduce the nitro groupThe cyclopropoxy group is then added via cyclopropanation reactions . Industrial production methods often involve optimizing these steps to achieve high yields and purity.
Chemical Reactions Analysis
5-Cyclopropoxy-4-nitropyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions include amino derivatives and substituted pyridine compounds.
Scientific Research Applications
5-Cyclopropoxy-4-nitropyridine-3-sulfonamide is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-nitropyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 5-Cyclopropoxy-4-nitropyridine-3-sulfonamide include:
4-Cyclopropoxy-5-nitropyridine-3-sulfonamide: This compound has a similar structure but with different positions of the functional groups.
5-Cyclopropoxy-2-nitropyridine-3-sulfonamide: Another similar compound with variations in the position of the nitro group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9N3O5S |
---|---|
Molecular Weight |
259.24 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-nitropyridine-3-sulfonamide |
InChI |
InChI=1S/C8H9N3O5S/c9-17(14,15)7-4-10-3-6(8(7)11(12)13)16-5-1-2-5/h3-5H,1-2H2,(H2,9,14,15) |
InChI Key |
YLCZFLUCCPYWOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=CC(=C2[N+](=O)[O-])S(=O)(=O)N |
Origin of Product |
United States |
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